![molecular formula C11H16ClNO2S2 B10970759 5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide](/img/structure/B10970759.png)
5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide typically involves the nucleophilic substitution of a thiophene-2-sulfonamide derivative with a 4-methylcyclohexylamine. The reaction is carried out under mild basic conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: A closely related compound with similar structural features.
4-methylcyclohexylamine derivatives: Compounds with the same cyclohexylamine moiety but different substituents on the thiophene ring.
Uniqueness
5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide is unique due to the presence of both the 5-chloro and 4-methylcyclohexyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO2S2 |
---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H16ClNO2S2/c1-8-2-4-9(5-3-8)13-17(14,15)11-7-6-10(12)16-11/h6-9,13H,2-5H2,1H3 |
InChI Key |
BZNIFWYFDRMJRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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